Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole compounds, such as “Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

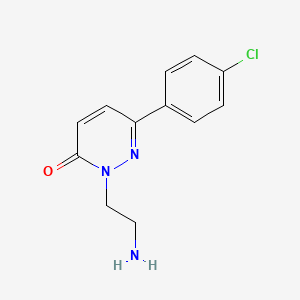

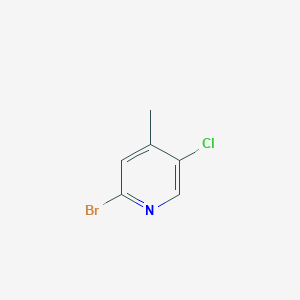

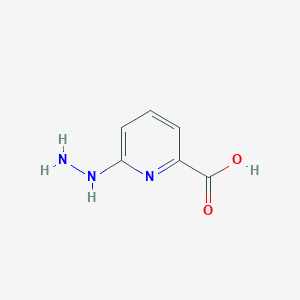

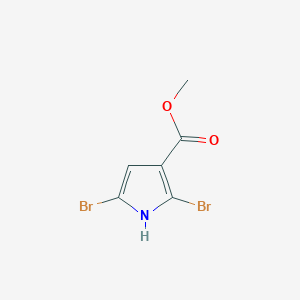

The molecular structure of “Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate” consists of a pyrrole ring substituted with two bromine atoms and a carboxylate group . The molecular weight of the compound is 282.92 g/mol .Aplicaciones Científicas De Investigación

Synthesis of α-Aminopyrrole Derivatives

Researchers developed a synthesis pathway for methyl 5-aminopyrrole-3-carboxylates, demonstrating a complex process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation". This methodology highlights the compound's role in forming pyrrole-containing products, which are significant in the synthesis of various organic compounds (Galenko et al., 2019).

Antimicrobial Agent Synthesis

A study focused on synthesizing novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate to evaluate their in vitro antimicrobial activities. These derivatives were found to possess significant antibacterial and antifungal activity, attributed to the heterocyclic ring structure. The introduction of a methoxy group further increased this activity, suggesting potential for therapeutic applications (Hublikar et al., 2019).

Cross-Coupling Reaction Applications

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate's derivatives were utilized in Suzuki cross-coupling reactions, demonstrating the feasibility of monosubstitution and further chemical modifications to produce triarylpyrroles and diarylpyrroles. This application underscores the compound's versatility in chemical synthesis, especially in creating complex organic structures (Schröter & Bach, 2007).

Photophysical Properties of Lanthanide Complexes

A study explored the use of pyrrole-derivatized carboxylate ligands, including 1-methylpyrrole-2-carboxylate, in synthesizing lanthanide coordination compounds. These complexes were analyzed for their structural characteristics and luminescent properties. The research demonstrated that ligand modification could enhance the luminescent efficiency of lanthanide complexes, offering insights into the design of materials with improved photophysical properties (Law et al., 2007).

Mecanismo De Acción

Target of Action

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is a chemical compound that has been found to have potential inhibitory activity against E. coli DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria, making it a popular target for antibacterial drugs .

Mode of Action

coli DNA gyrase, and inhibit its activity . This interaction and the resulting inhibition of the enzyme’s activity prevent the bacteria from replicating, thereby exerting an antibacterial effect .

Biochemical Pathways

The compound’s action on the DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting the activity of the DNA gyrase, the compound prevents the supercoiling of the DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria.

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted .

Result of Action

The primary result of the action of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is the inhibition of bacterial growth. By inhibiting the activity of the DNA gyrase, the compound prevents the replication of the bacteria, leading to their death .

Action Environment

The efficacy and stability of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s antibacterial action may be more prominent against Gram-negative bacteria than Gram-positive bacteria .

Propiedades

IUPAC Name |

methyl 2,5-dibromo-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2/c1-11-6(10)3-2-4(7)9-5(3)8/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJWVXZBIRNQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199384 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate | |

CAS RN |

1598381-37-3 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)

![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)